
3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. The presence of the 4-methylpiperazin-1-yl group adds to its structural complexity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine catalyst can lead to the formation of indolizine derivatives . Another method involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, followed by cyclization and elimination steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling methods can be employed to achieve efficient synthesis .
化学反应分析
Types of Reactions
3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.
科学研究应用
3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its biological activity.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The indolizine core can bind to various receptors and enzymes, influencing biological processes. The presence of the 4-methylpiperazin-1-yl group may enhance its binding affinity and specificity .
相似化合物的比较
Similar Compounds
Indolizine derivatives: Compounds with similar indolizine cores but different substituents.
Piperazine derivatives: Compounds containing the piperazine ring with various functional groups.
Uniqueness
3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid is unique due to the combination of the indolizine core and the 4-methylpiperazin-1-yl group. This structural feature may confer distinct biological and chemical properties compared to other similar compounds .
属性
分子式 |
C14H17N3O2 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC 名称 |
3-(4-methylpiperazin-1-yl)indolizine-6-carboxylic acid |
InChI |
InChI=1S/C14H17N3O2/c1-15-6-8-16(9-7-15)13-5-4-12-3-2-11(14(18)19)10-17(12)13/h2-5,10H,6-9H2,1H3,(H,18,19) |
InChI 键 |
SEPCSNWORFCPDB-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=CC=C3N2C=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


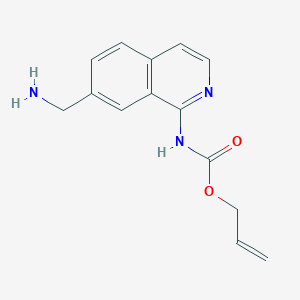
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B11857470.png)
![3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one](/img/structure/B11857481.png)
![tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11857485.png)
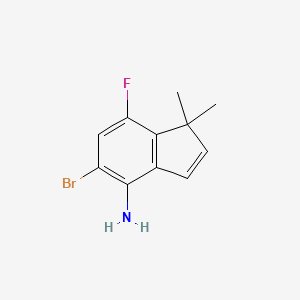
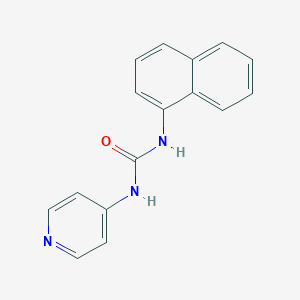
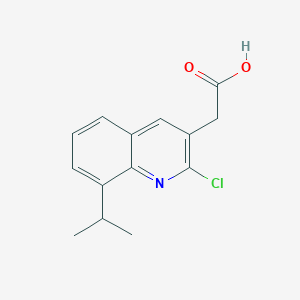

![N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)
![4(3H)-Quinazolinone, 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl-](/img/structure/B11857525.png)

![1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline](/img/structure/B11857539.png)
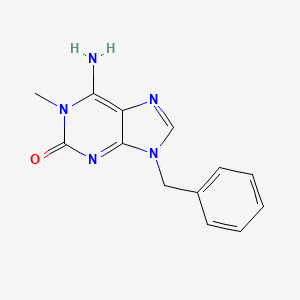
![3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857545.png)
